2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. This reaction typically requires the use of ethylene glycol as a solvent to facilitate the condensation process . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position, to form derivatives such as 3-ArS/ArSe.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like aryl sulfonyl hydrazides and arylsulfonyl chlorides are used for sulfenylation and selenylation reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: 3-ArS/ArSe derivatives with high yields (up to 95%).
Scientific Research Applications
2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It exhibits versatile biological activities, including CXCR3 antagonism, human leukocyte elastase inhibition, and acetylcholinesterase inhibition.
Agrochemicals: The compound is used in the development of agrochemicals due to its bioactive properties.
Material Science: It is utilized in the synthesis of materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its CXCR3 antagonism is achieved by binding to the CXCR3 receptor, thereby inhibiting its activity. Similarly, its inhibition of human leukocyte elastase and acetylcholinesterase involves binding to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family:
4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Known for its antimicrobial activity.
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Exhibits unique reactivity and biological properties.
Biological Activity
2-Propoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
This compound is synthesized through various methods, including alkylation reactions and halogenation processes. The compound exhibits unique chemical properties that facilitate its modification into derivatives with enhanced biological activity. For instance, alkylation under phase transfer catalysis conditions has been reported to yield various derivatives with differing biological properties .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an effective therapeutic agent.
1. Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one, including 2-propoxy variants, have been tested for antimicrobial properties. However, initial studies showed limited effectiveness against certain bacterial strains . Further optimization of these compounds may enhance their antimicrobial efficacy.
2. Inhibition of Human Leukocyte Elastase (HLE)
One significant area of research involves the inhibition of human leukocyte elastase (HLE), an enzyme linked to various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Compounds similar to this compound have demonstrated potent inhibitory effects on HLE, suggesting potential therapeutic applications in managing inflammatory conditions .
3. Activation of Pyruvate Kinase M2 (PKM2)
Recent studies have identified certain derivatives as activators of PKM2, an enzyme involved in cancer metabolism. These findings indicate that compounds like this compound could play a role in cancer therapy by modulating metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of this compound and its derivatives:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Limited effectiveness against bacterial strains; further optimization needed. |
Study B | HLE Inhibition | Potent inhibitor with potential applications in treating COPD and asthma; ED(50) values indicate effective dosage levels. |
Study C | PKM2 Activation | Identified as a novel PKM2 activator; implications for cancer metabolism modulation. |
Properties
IUPAC Name |
2-propoxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-15-10-8-11(14)13-6-4-3-5-9(13)12-10/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWLEQHYPMISKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.